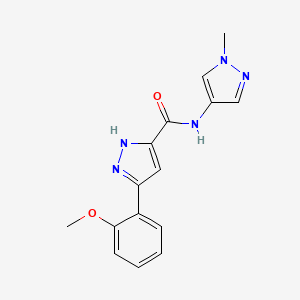![molecular formula C24H27N3O2 B14935278 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide](/img/structure/B14935278.png)
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide is a complex organic compound that features an indole moiety, a piperidine ring, and a phenylbutanamide group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The carbonyl group in the piperidinylcarbonyl segment can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .
Applications De Recherche Scientifique
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole moiety.
Uniqueness
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide is unique due to its combination of an indole moiety, a piperidine ring, and a phenylbutanamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other indole derivatives .
Propriétés
Formule moléculaire |
C24H27N3O2 |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-4-phenylbutanamide |
InChI |
InChI=1S/C24H27N3O2/c28-23(12-6-9-18-7-2-1-3-8-18)25-20-13-15-27(16-14-20)24(29)22-17-19-10-4-5-11-21(19)26-22/h1-5,7-8,10-11,17,20,26H,6,9,12-16H2,(H,25,28) |
Clé InChI |
LHQUGLKBDGJOOD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC(=O)CCCC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-({3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14935197.png)
methanone](/img/structure/B14935198.png)
![4-chloro-N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1H-indole-2-carboxamide](/img/structure/B14935199.png)
![N-(2-chlorophenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B14935200.png)
sulfanyl]methyl}furan-2-yl)methanone](/img/structure/B14935208.png)
![N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide](/img/structure/B14935212.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide](/img/structure/B14935226.png)
![cyclopropyl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B14935236.png)
![methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate](/img/structure/B14935244.png)
![2-(4-Hydroxyphthalazin-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14935245.png)
![N-[4-(benzyloxy)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B14935250.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B14935251.png)

![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B14935289.png)
